4-Iodobutyl Pivalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

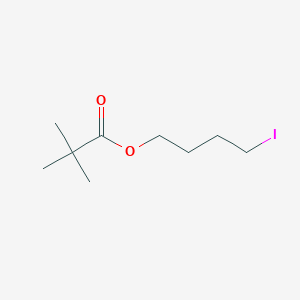

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodobutyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIGUULSKMFMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474199 | |

| Record name | 4-Iodobutyl Pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82131-05-3 | |

| Record name | 4-Iodobutyl Pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodobutyl Pivalate chemical properties and structure

An In-Depth Technical Guide to 4-Iodobutyl Pivalate: Properties, Synthesis, and Applications

For the modern researcher, scientist, or drug development professional, the strategic selection of chemical building blocks is paramount to success. This compound emerges as a highly versatile, yet specialized reagent, offering a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its core chemical properties, synthesis methodologies, and critical applications, empowering researchers to leverage its full potential in their synthetic endeavors.

This compound, systematically named 4-iodobutyl 2,2-dimethylpropanoate, is a bifunctional organic compound featuring a primary alkyl iodide at one end of a butyl chain and a sterically hindered pivalate ester at the other. This unique structure underpins its utility in complex organic synthesis.

The physical properties of this compound are not widely reported in peer-reviewed literature, with most available data coming from commercial suppliers and computational predictions. It is typically supplied as a solid, necessitating storage at refrigerated temperatures (2-8°C) to ensure stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82131-05-3 | |

| Molecular Formula | C₉H₁₇IO₂ | |

| Molecular Weight | 284.14 g/mol | |

| IUPAC Name | 4-iodobutyl 2,2-dimethylpropanoate | |

| Appearance | Solid | [1] |

| Boiling Point | 262.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.425 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.498 (Predicted) | [2] |

| LogP | 2.79 (Calculated) | [2] |

Molecular Structure and Reactivity Analysis

The reactivity of this compound is dictated by its two primary functional groups: the terminal iodide and the pivalate ester.

-

Primary Alkyl Iodide : The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the four-carbon chain onto a wide range of nucleophiles, including amines, thiols, carboxylates, and carbanions. This functionality is central to its role as an alkylating agent .[3]

-

Pivalate Ester : The ester group is sterically encumbered by the bulky tert-butyl group. This steric hindrance provides significant stability against nucleophilic attack and hydrolysis under many reaction conditions, making it an effective protecting group for a terminal hydroxyl functionality. The pivalate group can be cleaved under specific hydrolytic conditions (e.g., strong acid or base) when desired.

Synthesis Methodologies

While specific peer-reviewed syntheses for this compound are not prominently documented, its structure lends itself to preparation via well-established, high-yielding organic transformations. Below are two authoritative and reliable protocols for its synthesis.

Method A: Finkelstein Halogen Exchange

This is often the preferred method, starting from a more readily available chloro- or bromo-precursor. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the insoluble sodium salt (e.g., NaCl) in acetone or ethyl acetate.[4][5]

Protocol:

-

To a solution of 4-chlorobutyl pivalate (1.0 eq) in anhydrous acetone or ethyl acetate (approx. 0.5 M), add sodium iodide (1.5 eq).

-

Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will form.

-

Filter the mixture to remove the precipitated salt and wash the filter cake with a small amount of fresh solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Method B: Esterification of 4-Iodobutanol

This direct approach involves the esterification of commercially available 4-iodobutanol with a pivaloyl source. Using pivaloyl chloride is common, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol:

-

Dissolve 4-iodobutanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or GC-MS indicates complete consumption of the starting alcohol.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent in vacuo and purify the resulting oil or solid by flash chromatography or distillation under reduced pressure.

Spectroscopic and Structural Characterization (Predicted)

As this compound is primarily a synthetic intermediate, comprehensive spectral data is not always published by commercial suppliers.[6] The following tables and analysis are based on established principles of NMR, IR, and MS for analogous structures and serve as a robust guide for characterization.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show four distinct signals for the butyl chain protons and a sharp, strong singlet for the pivalate methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |

| a | -C(CH ₃)₃ | ~ 1.22 | Singlet (s) | - | Equivalent methyl protons on a quaternary carbon.[7] |

| b | -O-CH₂-CH ₂- | ~ 1.73 | Quintet (p) | J ≈ 6.8 Hz | Methylene group adjacent to two other methylenes.[8] |

| c | -CH ₂-CH₂-I | ~ 1.90 | Quintet (p) | J ≈ 6.8 Hz | Methylene deshielded by proximity to iodine.[8] |

| d | -CH₂-I | ~ 3.21 | Triplet (t) | J ≈ 6.7 Hz | Methylene directly attached to the electronegative iodine atom.[9] |

| e | -O-CH ₂- | ~ 4.08 | Triplet (t) | J ≈ 6.5 Hz | Methylene deshielded by the adjacent ester oxygen.[9] |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The carbon spectrum will confirm the presence of nine unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Carbon | Predicted δ (ppm) | Rationale |

| 1 | -C H₂-I | ~ 6.5 | Carbon attached to iodine is significantly shielded.[10] |

| 2 | -C(C H₃)₃ | ~ 27.2 | Equivalent methyl carbons of the t-butyl group.[11] |

| 3 | -CH₂-C H₂-I | ~ 30.1 | Methylene carbon in the butyl chain.[11] |

| 4 | -O-CH₂-C H₂- | ~ 33.4 | Methylene carbon in the butyl chain.[11] |

| 5 | -C (CH₃)₃ | ~ 38.7 | Quaternary carbon of the t-butyl group.[11] |

| 6 | -O-C H₂- | ~ 63.5 | Methylene attached to the ester oxygen.[10] |

| 7 | -C =O | ~ 178.4 | Carbonyl carbon of the ester.[11] |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides clear confirmation of the ester functional group.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Intensity | Description |

| 2960-2850 | C-H | Strong | sp³ C-H stretching from alkyl groups. |

| 1730-1725 | C=O | Very Strong | Characteristic ester carbonyl stretch. |

| 1280-1150 | C-O | Strong | Ester C-O stretching. |

| ~500 | C-I | Medium-Weak | Carbon-Iodine bond stretch. |

Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry would likely lead to several characteristic fragments, driven by the cleavage of the C-I bond and fragmentation around the stable pivaloyl cation.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of advanced chemical synthesis.

-

Bifunctional Linker and Spacer: In the synthesis of complex molecules, it serves as a four-carbon linker. The iodide allows for covalent attachment to a substrate, while the pivalate serves as a protected hydroxyl group that can be deprotected in a later synthetic step to reveal a new reactive handle.

-

Prodrug Synthesis: Pivalate esters, specifically pivaloyloxymethyl (POM) esters, are a well-established strategy for creating prodrugs.[12] This modification can mask polar carboxyl or hydroxyl groups, increasing a drug's lipophilicity and enhancing its absorption and oral bioavailability.[13] this compound can be used to attach a pivalate-containing chain to a drug molecule, which can then be hydrolyzed in vivo by esterases to release the active pharmaceutical ingredient.

-

Synthesis of Radiolabeled Tracers: The presence of an iodine atom makes this compound a candidate for radio-synthesis. The non-radioactive ¹²⁷I can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) via isotopic exchange or nucleophilic substitution reactions.[14] This would allow for the creation of radiolabeled molecules for use as tracers in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[2][15]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[1]

Conclusion

This compound is a powerful and versatile synthetic building block. Its dual functionality—a reactive primary iodide for alkylation and a stable, sterically-hindered pivalate ester for protection—provides chemists with a strategic tool for the multi-step synthesis of complex organic molecules. From its role in creating bifunctional linkers to its potential in developing advanced prodrugs and radiolabeled imaging agents, a thorough understanding of its properties and reactivity is key to unlocking its full synthetic utility.

References

- 1. 82131-05-3(this compound) | Kuujia.com [ko.kuujia.com]

- 2. An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]

A Comprehensive Technical Guide to 4-Iodobutyl Pivalate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Foreword

In the landscape of modern pharmaceutical development and complex organic synthesis, the strategic use of bifunctional building blocks is paramount. These molecules, possessing multiple reactive centers, offer chemists a versatile toolkit to construct intricate molecular architectures with precision and efficiency. 4-Iodobutyl pivalate, a seemingly unassuming haloalkyl ester, is one such molecule that holds significant potential for researchers and scientists in drug development. This technical guide aims to provide an in-depth exploration of this compound, from its fundamental properties to its synthesis and potential applications, offering field-proven insights for its effective utilization.

Core Molecular Attributes of this compound

A thorough understanding of the physicochemical properties of a reagent is the bedrock of its successful application. This compound is characterized by the presence of a primary iodo group and a sterically hindered pivalate ester, each imparting distinct reactivity and utility.

| Property | Value | Source |

| CAS Number | 82131-05-3 | [1][2] |

| Molecular Formula | C9H17IO2 | [1] |

| Molecular Weight | 284.139 g/mol | [1] |

| IUPAC Name | 4-iodobutyl 2,2-dimethylpropanoate | [1] |

The primary iodide makes the terminal carbon highly susceptible to nucleophilic attack, positioning this compound as an effective four-carbon alkylating agent. Simultaneously, the pivalate ester, known for its steric bulk and relative stability to hydrolysis, can serve as a protecting group or a lipophilic moiety to enhance the pharmacokinetic properties of a parent molecule, a common strategy in prodrug design.

Synthesis of this compound: A Two-Step Approach

While not commercially available from all suppliers in large quantities, this compound can be reliably synthesized in the laboratory through a two-step process commencing from the readily available 1,4-butanediol. This approach involves an initial esterification followed by a halogenation reaction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Hydroxybutyl Pivalate (Step 1)

This initial step focuses on the selective mono-esterification of 1,4-butanediol. The use of a slight excess of the diol can favor the formation of the mono-esterified product.

Materials:

-

1,4-Butanediol

-

Pivaloyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1,4-butanediol (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add pivaloyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxybutyl pivalate.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

DCM: A common, relatively non-polar solvent that dissolves the reactants well.

-

0 °C to rt: The initial cooling helps to control the exothermicity of the acylation reaction.

Experimental Protocol: Synthesis of this compound (Step 2)

The second step involves the conversion of the primary alcohol to the corresponding iodide using an Appel reaction. This method is generally mild and effective for primary alcohols.

Materials:

-

4-Hydroxybutyl pivalate

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Imidazole

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add iodine (1.5 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, during which the color should turn to a yellowish-orange.

-

Add a solution of 4-hydroxybutyl pivalate (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Appel Reaction: This reaction provides a reliable method for converting primary alcohols to primary iodides under mild conditions, avoiding harsh acidic reagents that could potentially cleave the ester.

-

Imidazole: Acts as a catalyst and a base to facilitate the reaction.

-

Sodium thiosulfate wash: Essential for quenching the excess iodine and simplifying purification.

Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from the distinct reactivity of its two functional groups.

Caption: Dual reactivity of this compound.

The Iodo Group: A Premier Leaving Group

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. Primary alkyl iodides, such as in this compound, readily undergo SN2 reactions with a wide range of nucleophiles. This high reactivity allows for the facile introduction of the four-carbon pivalate-containing chain onto various molecular scaffolds.

The Pivalate Ester: A Bulky and Stable Moiety

The pivalate group, with its sterically demanding tert-butyl substituent, confers significant stability to the ester linkage. This steric hindrance slows the rate of both acidic and basic hydrolysis compared to less hindered esters like acetates or propionates. This property is particularly advantageous when the iodo group needs to react selectively in the presence of other functionalities that might be sensitive to hydrolysis.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

As a Bifunctional Linker and Spacer

This compound can be employed as a linker to connect two different molecular fragments. For instance, the iodo group can be displaced by a nucleophile on one molecule, and after a subsequent deprotection of the pivalate ester (if desired), the resulting alcohol can be further functionalized.

In Prodrug Synthesis

The pivaloyloxymethyl (POM) group is a well-established promoiety in prodrug design, often used to mask polar functional groups and enhance lipophilicity, thereby improving oral bioavailability. While this compound does not contain a POM group directly, the pivalate ester itself can serve as a lipophilic tail. More importantly, the iodo-butyl portion can be used to attach this lipophilic ester to a drug molecule. Upon enzymatic or chemical hydrolysis in vivo, the active drug would be released along with 4-iodo-1-butanol and pivalic acid.

As an Intermediate in the Synthesis of Pharmaceutical Scaffolds

The ability to introduce a four-carbon chain with a terminal pivalate ester is useful in building up more complex molecular frameworks. The pivalate can serve as a protecting group for a hydroxyl functionality that is unmasked at a later stage in the synthesis.

Conclusion

This compound is a versatile and valuable reagent for the discerning organic or medicinal chemist. Its dual functionality, characterized by a highly reactive primary iodide and a stable, sterically hindered pivalate ester, provides a unique set of tools for molecular construction. A solid understanding of its synthesis and reactivity, as outlined in this guide, will empower researchers to leverage its full potential in the synthesis of novel therapeutics and other complex organic molecules.

References

An In-Depth Technical Guide to the Reactivity of 4-Iodobutyl Pivalate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis and drug development, the strategic introduction of molecular fragments is paramount. Among the diverse array of alkylating agents, 4-iodobutyl pivalate emerges as a reagent of significant interest. Its unique structural features—a primary alkyl iodide for facile nucleophilic substitution and a sterically hindered pivalate ester for stability—confer a reactivity profile that is both predictable and versatile. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles, offering insights into reaction mechanisms, kinetics, and practical applications in pharmaceutical research.

Core Principles of Reactivity: The SN2 Trajectory

At its core, the reactivity of this compound is governed by the principles of the bimolecular nucleophilic substitution (SN2) reaction. As a primary alkyl iodide, the steric hindrance around the electrophilic carbon is minimal, allowing for efficient backside attack by a nucleophile. The iodide ion is an exceptional leaving group, a consequence of the weak carbon-iodine bond and the stability of the resulting iodide anion.

The concerted mechanism of the SN2 reaction, where bond-formation and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the reaction center. While this compound is achiral, this stereospecificity is a crucial consideration when employing analogous chiral substrates. The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.

Caption: Generalized SN2 mechanism for this compound.

Reactivity with N-Nucleophiles: Amines

The alkylation of amines with this compound is a fundamental transformation for the synthesis of a wide array of nitrogen-containing compounds, including many active pharmaceutical ingredients (APIs). Primary and secondary amines readily react to form the corresponding secondary and tertiary amines, respectively.

The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydroiodic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is critical, with polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) generally providing optimal results by solvating the cationic species without strongly solvating the anionic nucleophile.

A common challenge in amine alkylation is overalkylation, leading to the formation of quaternary ammonium salts.[1] This can often be controlled by using a stoichiometric amount of the alkylating agent and carefully controlling the reaction conditions.

Experimental Protocol: N-Alkylation of Piperidine

-

To a solution of piperidine (1.0 eq) in acetonitrile (10 mL) is added potassium carbonate (1.5 eq).

-

This compound (1.0 eq) is added dropwise to the stirred suspension.

-

The reaction mixture is heated to 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the N-(4-pivaloyloxybutyl)piperidine.

Reactivity with O-Nucleophiles: Alcohols and Carboxylates

Williamson Ether Synthesis with Alkoxides

The reaction of this compound with alkoxides, generated by deprotonating alcohols with a strong base such as sodium hydride (NaH), is a classic example of the Williamson ether synthesis. This method provides a straightforward route to the corresponding ethers. The pivalate group is generally stable under these basic conditions.

Esterification with Carboxylates

Carboxylate anions, typically as their sodium or potassium salts, can act as nucleophiles to displace the iodide, forming a new ester linkage. This reaction is an effective method for introducing a pivaloyloxylbutyl group onto a carboxylic acid-containing molecule. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.

Experimental Protocol: Esterification with Sodium Benzoate

-

Sodium benzoate (1.2 eq) is suspended in DMF (15 mL).

-

This compound (1.0 eq) is added to the suspension.

-

The mixture is heated to 80 °C and stirred until the starting material is consumed, as monitored by TLC.

-

The reaction is cooled, diluted with water, and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by chromatography to afford 4-(pivaloyloxy)butyl benzoate.

Reactivity with S-Nucleophiles: Thiolates

Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react rapidly with this compound to form thioethers (sulfides).[2] The reaction is typically carried out by first deprotonating the thiol with a base like sodium hydroxide or sodium hydride, followed by the addition of the alkylating agent.[3] These reactions are generally high-yielding and proceed under mild conditions.

Caption: Workflow for the synthesis of thioethers.

Reactivity with Azide Nucleophiles

The azide ion (N₃⁻) is a potent nucleophile that readily displaces the iodide from this compound to furnish 4-azidobutyl pivalate.[4] This reaction is typically performed using sodium azide in a polar aprotic solvent such as DMF or DMSO.[5] Alkyl azides are versatile synthetic intermediates, most notably for their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form triazoles.

Table 1: Summary of Nucleophilic Substitution Reactions with this compound

| Nucleophile Class | Nucleophile Example | Product Type | Typical Conditions |

| N-Nucleophiles | Piperidine | Tertiary Amine | K₂CO₃, MeCN, 60 °C |

| O-Nucleophiles | Sodium Ethoxide | Ether | NaH, THF, RT |

| Sodium Benzoate | Ester | DMF, 80 °C | |

| S-Nucleophiles | Sodium Thiophenoxide | Thioether | NaH, THF, RT |

| Azides | Sodium Azide | Alkyl Azide | DMF, 60 °C |

Applications in Drug Development and PET Tracer Synthesis

The predictable reactivity and favorable properties of this compound make it a valuable building block in drug discovery and development. Its ability to introduce a flexible four-carbon linker with a protected hydroxyl group (in the form of the pivalate ester) is a common strategy in medicinal chemistry to explore structure-activity relationships.

A notable application of related primary alkyl halides is in the synthesis of Positron Emission Tomography (PET) tracers.[6][7] For instance, analogous fluoro- or iodo-alkoxy derivatives are used to introduce the radiolabel onto a targeting molecule.[7] The alkylation of a phenol with a radiolabeled haloalkyl chain is a common strategy in the final step of PET tracer synthesis, where the short half-life of the radioisotope necessitates rapid and high-yielding reactions.[8]

Conclusion: A Versatile and Reliable Synthetic Tool

This compound stands out as a robust and versatile reagent for the introduction of a functionalized butyl chain. Its reactivity is dominated by the SN2 mechanism, allowing for predictable and efficient reactions with a wide range of nucleophiles. The presence of the pivalate ester provides a stable protecting group that can be carried through various synthetic steps. For researchers and professionals in drug development, a thorough understanding of the reactivity of this compound opens up a plethora of synthetic possibilities for the construction of novel and complex molecular architectures.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Iodobutyl Pivalate

Molecular Structure and Spectroscopic Overview

4-Iodobutyl pivalate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The pivalate group, with its bulky tert-butyl moiety, and the iodo-functionalized butyl chain are the primary determinants of its spectral characteristics. Understanding the influence of each component is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and iodine) and the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃)

| Signal | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| a | (CH₃)₃C- | ~1.20 | Singlet (s) | - | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a sharp singlet. |

| b | -O-CH₂- | ~4.05 | Triplet (t) | ~6.5 | These protons are deshielded by the adjacent ester oxygen and are split into a triplet by the two neighboring protons on carbon c . |

| c | -CH₂- | ~1.85 | Multiplet (m) | - | These methylene protons are coupled to the protons on both adjacent methylene groups (b and d ), resulting in a complex multiplet. |

| d | -CH₂-I | ~3.20 | Triplet (t) | ~7.0 | The protons on the carbon bearing the iodine atom are deshielded by the electronegative iodine and are split into a triplet by the two neighboring protons on carbon c .[2] |

The downfield shift of the methylene protons adjacent to the ester oxygen (b ) and the iodine atom (d ) is a key diagnostic feature. The integration of these signals should correspond to a 9:2:2:2 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each unique carbon environment in the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Signal | Carbon | Predicted Chemical Shift (ppm) | Rationale |

| 1 | -C=O | ~178 | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[3] |

| 2 | (CH₃)₃C- | ~39 | The quaternary carbon of the tert-butyl group. |

| 3 | (CH₃)₃C- | ~27 | The three equivalent methyl carbons of the tert-butyl group. |

| 4 | -O-CH₂- | ~63 | The carbon atom bonded to the ester oxygen is deshielded. |

| 5 | -CH₂- | ~30 | A typical chemical shift for an sp³ hybridized methylene carbon in an alkyl chain. |

| 6 | -CH₂-I | ~6 | The carbon atom bonded to the iodine atom is significantly shielded due to the "heavy atom effect" of iodine.[4] |

The presence of the carbonyl carbon at the low-field end of the spectrum and the upfield shift of the carbon attached to iodine are characteristic features that aid in the definitive identification of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions corresponding to the ester functional group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale |

| ~2970-2870 | Strong | C-H (sp³) | Stretching | Characteristic of the alkyl portions of the molecule. |

| ~1730 | Very Strong | C=O (Ester) | Stretching | This is a highly characteristic and intense absorption for a saturated ester carbonyl group.[5] |

| ~1280 | Strong | C-O (Ester) | Stretching (asymmetric) | Part of the "Rule of Three" for esters, this strong band is due to the C-O bond adjacent to the carbonyl.[5] |

| ~1150 | Strong | C-O (Ester) | Stretching (symmetric) | The second strong C-O stretching band, also characteristic of the ester group.[5] |

| ~550 | Medium | C-I | Stretching | The carbon-iodine bond vibration is expected in the far-infrared region. |

The most prominent feature will be the intense carbonyl stretch around 1730 cm⁻¹, which is a hallmark of the ester functionality. The presence of the two strong C-O stretching bands further confirms the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Fragmentation Pathway:

The molecular ion peak ([M]⁺) at m/z 284.03 is expected, though it may be weak due to the lability of the C-I bond and the ester group. Key fragmentation pathways would include:

-

Loss of the iodine atom: A prominent peak at m/z 157 ([M-I]⁺) corresponding to the butyl pivalate cation.

-

Alpha-cleavage of the ester:

-

Formation of the pivaloyl cation, (CH₃)₃C-CO⁺, at m/z 85.

-

Formation of the tert-butyl cation, (CH₃)₃C⁺, at m/z 57, which is often a very stable and abundant fragment.

-

-

Cleavage of the butyl chain: Fragmentation of the butyl group can also occur.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For researchers seeking to acquire experimental data, the following general protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 40-350.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and data from related compounds, offers a valuable resource for the unambiguous identification and characterization of this molecule. Researchers working with this compound can use this guide to anticipate spectral outcomes and to aid in the interpretation of experimentally acquired data.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. docbrown.info [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

Solubility and stability of 4-Iodobutyl Pivalate

An In-depth Technical Guide to the Solubility and Stability of 4-Iodobutyl Pivalate

Introduction

This compound (CAS No. 82131-05-3) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Structurally, it incorporates a primary alkyl iodide, a versatile reactive handle for nucleophilic substitution, and a pivalate ester, a sterically hindered and robust protecting group. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, including prodrugs of cephalosporin antibiotics like Cefcapene pivoxil and Cefditoren pivoxil.[1]

However, the very features that make this compound synthetically useful also present distinct challenges in its handling, storage, and formulation. The inherent reactivity of the carbon-iodine bond necessitates careful control of environmental conditions to prevent degradation, while the compound's solubility characteristics dictate its utility in various reaction and purification systems. This guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Solubility Profile

A thorough understanding of the fundamental physicochemical properties of this compound is the first step toward its effective utilization.

| Property | Value | Source(s) |

| CAS Number | 82131-05-3 | |

| Molecular Formula | C₉H₁₇IO₂ | [2] |

| Molecular Weight | 270.13 g/mol | - |

| Appearance | Solid or yellow oil/liquid | [1][3] |

| Storage Temperature | 2-8°C, Refrigerator | [3][4] |

| Sensitivity | Light, Air, and Heat Sensitive | [3] |

Solubility Analysis

The solubility of this compound is dictated by its molecular structure: a moderately polar ester head group attached to a nonpolar four-carbon chain terminating in a large, polarizable iodine atom. Direct experimental data is limited, with sources noting slight solubility in chloroform and methanol.[3][4] Based on its structure and general principles of solubility, a predicted profile in common laboratory solvents is presented below.

| Solvent | Polarity Index | Predicted Solubility | Rationale (Causality) |

| Hexanes/Heptane | 0.1 | High | The butyl chain imparts significant nonpolar character, favoring dissolution in aliphatic hydrocarbon solvents. |

| Dichloromethane (DCM) | 3.1 | High | Excellent solvent for a wide range of organic compounds with moderate polarity. |

| Ethyl Acetate | 4.4 | High | The ester functionality of the solute is highly compatible with this common ester solvent. |

| Tetrahydrofuran (THF) | 4.0 | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Acetone | 5.1 | Medium-High | A polar aprotic solvent that should effectively solvate the molecule. |

| Acetonitrile (ACN) | 5.8 | Medium | While polar, it is a good solvent for many organic molecules used in chromatography. |

| Methanol | 5.1 | Slight-Medium | The nonpolar alkyl chain may limit miscibility with this polar protic solvent.[3][4] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Medium | A highly polar aprotic solvent; solubility may be moderate. |

| Water | 10.2 | Insoluble | The large, nonpolar alkyl chain makes the molecule hydrophobic and prevents dissolution in water. |

Protocol: Experimental Solubility Determination

To ensure trustworthiness and reproducibility, it is crucial to experimentally verify solubility in a system of interest. This protocol provides a self-validating method for determining an approximate solubility value.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

Test solvent (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer and/or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add a pre-weighed amount of this compound (e.g., 100 mg) to a vial.

-

Solvent Addition: Add a small, precise volume of the test solvent (e.g., 0.5 mL) to the vial.

-

Equilibration: Cap the vial tightly and place it in a temperature-controlled shaker set to 25°C. Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation (Visual Check): After equilibration, visually inspect the vial. If all solid has dissolved, the compound is soluble to at least 200 mg/mL. If solid remains, proceed to the next step.

-

Sample Preparation for Analysis: Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let undissolved solid settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature (to prevent degradation). Once the solvent is fully removed, weigh the vial again. The mass difference of the solute divided by the volume of the solvent used gives the solubility (mg/mL).

-

Chromatographic Method: Prepare a calibration curve of this compound using a suitable analytical technique (e.g., HPLC-UV, GC-FID). Dilute a known volume of the filtered supernatant and analyze it to determine the concentration.

-

Part 2: Stability Profile and Degradation Pathways

This compound possesses two key functional groups that dictate its stability: the primary alkyl iodide and the pivalate ester. The primary point of instability is the carbon-iodine bond, which is susceptible to degradation by light and heat.[5] In contrast, the pivalate ester is well-known for its steric bulk, which provides significant protection against hydrolysis under mild conditions.[6][7]

Major Degradation Pathways

Three primary degradation pathways should be considered when working with this compound:

-

Deiodination via Homolytic Cleavage: This is the most common and rapid degradation pathway for alkyl iodides.[5] Exposure to UV light or elevated temperatures can cause the weak C-I bond to break, forming an alkyl radical and an iodine radical. The iodine radicals combine to form molecular iodine (I₂), which imparts a characteristic yellow or brown color to the sample.

-

Hydrolytic Cleavage: This involves the breakdown of the ester linkage. Due to the steric hindrance of the tert-butyl group, this reaction is significantly slower than for less hindered esters like acetates or propionates.[6] It is generally negligible at neutral pH and room temperature but can be forced under harsh conditions, such as heating with strong acids or bases, to yield 4-iodobutanol and pivalic acid.[7][8]

-

Nucleophilic Substitution (Sₙ2): The primary iodide is a good leaving group, making the terminal carbon susceptible to attack by nucleophiles. This can be a desired reaction in synthesis but constitutes a degradation pathway if unintended nucleophiles (e.g., water, alcohols from solvents, trace amines) are present, leading to the formation of byproducts like 4-iodobutanol or other substitution products.

References

- 1. CN106365998A - Preparation method of iodomethyl pivalate - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Iodomethyl pivalate CAS#: 53064-79-2 [m.chemicalbook.com]

- 4. Iodomethyl pivalate|lookchem [lookchem.com]

- 5. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 6. Methyl pivalate - Wikipedia [en.wikipedia.org]

- 7. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 4-Iodobutyl Pivalate and its Halogenated Analogs: Synthesis, Characterization, and Application as Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-iodobutyl pivalate and its bromo-, chloro-, and fluoro-analogs, a class of valuable alkylating agents in organic synthesis. The document delves into the detailed synthesis of these compounds, emphasizing practical and efficient laboratory protocols. Key characterization data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented to facilitate compound verification. Furthermore, this guide explores the broad applications of these reagents, particularly in the realm of medicinal chemistry and Positron Emission Tomography (PET) tracer development, offering step-by-step protocols for their use in alkylation reactions. The inclusion of the sterically hindered pivalate ester provides unique advantages in terms of stability and reactivity, making these compounds versatile tools for the modern synthetic chemist.

Introduction: The Utility of 4-Halobutyl Pivalates in Modern Synthesis

4-Halobutyl pivalates are bifunctional molecules that combine the reactivity of a primary alkyl halide with the steric and electronic properties of a pivaloate ester. The pivaloyl group, a bulky ester, serves as a protecting group for the hydroxyl functionality of what would otherwise be a dihaloalkane precursor. This protecting group strategy is crucial as it prevents unwanted side reactions and allows for the selective functionalization of the terminal halogen.[1] The pivaloate ester is notably resistant to hydrolysis under a variety of conditions, lending stability to the molecule during synthesis and purification.[2]

The primary utility of these compounds lies in their function as alkylating agents.[3] The terminal halogen (I, Br, Cl, or F) is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including phenols, amines, and thiols. This reactivity is central to their application in drug discovery and development, where the introduction of a butyl chain can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Of particular note is the application of this compound and its analogs in the synthesis of radiolabeled compounds for PET imaging.[4] The butyl chain can serve as a linker to attach a radiolabel, such as fluorine-18, to a biologically active molecule. The metabolic stability of the pivalate ester is an advantageous feature in the design of PET tracers.[5]

This guide will provide a detailed exploration of the synthesis, characterization, and application of this compound and its key analogs, equipping researchers with the knowledge to effectively utilize these versatile reagents in their own work.

Synthesis of 4-Halobutyl Pivalates

The synthesis of 4-halobutyl pivalates can be efficiently achieved through a two-step sequence starting from commercially available 1,4-butanediol. The first step involves the mono-protection of the diol as a pivaloate ester, followed by the conversion of the remaining hydroxyl group to the desired halide.

Synthesis of 4-Hydroxybutyl Pivalate

The selective mono-pivaloylation of 1,4-butanediol is a critical step. The use of pivaloyl chloride in the presence of a base like pyridine allows for the controlled formation of the mono-ester. The steric hindrance of the pivaloyl group helps to disfavor the formation of the di-ester, particularly when using a stoichiometric amount of the acylating agent.[1]

Experimental Protocol: Synthesis of 4-Hydroxybutyl Pivalate

-

To a stirred solution of 1,4-butanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.1 eq) dropwise.

-

Slowly add pivaloyl chloride (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxybutyl pivalate as a colorless oil.

Synthesis of 4-Chlorobutyl Pivalate

The conversion of the hydroxyl group in 4-hydroxybutyl pivalate to a chloride can be achieved using various chlorinating agents. A common and effective method involves the use of thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Chlorobutyl Pivalate

-

To a stirred solution of 4-hydroxybutyl pivalate (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield 4-chlorobutyl pivalate.

Synthesis of 4-Bromobutyl Pivalate

The synthesis of 4-bromobutyl pivalate from 4-hydroxybutyl pivalate can be accomplished using standard brominating agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃).

Experimental Protocol: Synthesis of 4-Bromobutyl Pivalate

-

To a stirred solution of 4-hydroxybutyl pivalate (1.0 eq) in anhydrous DCM at 0 °C, add triphenylphosphine (1.2 eq).

-

Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add pentane or hexane to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-bromobutyl pivalate.

Synthesis of this compound via the Finkelstein Reaction

The most efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the exchange of a halide (typically chloride or bromide) for iodide.[2] This reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.

Experimental Protocol: Synthesis of this compound

-

Dissolve 4-bromobutyl pivalate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaBr) will be observed.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization of 4-Halobutyl Pivalates

Thorough characterization of the synthesized 4-halobutyl pivalates is essential to confirm their identity and purity. The following tables summarize the expected spectroscopic data for these compounds.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (δ in ppm, CDCl₃)

| Compound | -C(CH₃)₃ | -CH₂-O- | -CH₂- | -CH₂-X |

| 4-Chlorobutyl Pivalate | ~1.20 (s, 9H) | ~4.10 (t, 2H) | ~1.80 (m, 4H) | ~3.55 (t, 2H) |

| 4-Bromobutyl Pivalate | ~1.20 (s, 9H) | ~4.08 (t, 2H) | ~1.85 (m, 4H) | ~3.42 (t, 2H) |

| This compound | ~1.20 (s, 9H) | ~4.05 (t, 2H) | ~1.90 (m, 4H) | ~3.20 (t, 2H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (δ in ppm, CDCl₃)

| Compound | -C(CH₃)₃ | -C(CH₃)₃ | >C=O | -CH₂-O- | -CH₂- | -CH₂- | -CH₂-X |

| 4-Chlorobutyl Pivalate | ~27.2 | ~38.7 | ~178.5 | ~64.0 | ~29.5 | ~27.8 | ~44.8 |

| 4-Bromobutyl Pivalate | ~27.2 | ~38.7 | ~178.5 | ~63.5 | ~30.0 | ~28.0 | ~33.5 |

| This compound | ~27.2 | ~38.7 | ~178.5 | ~63.0 | ~30.5 | ~29.0 | ~6.5 |

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Approximate Wavenumber |

| C=O (ester) | 1730-1740 |

| C-O (ester) | 1150-1250 |

| C-Cl | 600-800 |

| C-Br | 500-600 |

| C-I | ~500 |

Applications in Organic Synthesis

The primary application of 4-halobutyl pivalates is as alkylating agents to introduce a four-carbon chain with a terminal pivaloate ester. This moiety can be retained in the final product or the pivaloate can be hydrolyzed to reveal a primary alcohol for further functionalization.

Alkylation of Phenols

Phenols are readily alkylated at the hydroxyl group using 4-halobutyl pivalates under basic conditions. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., acetone, DMF, acetonitrile) can be optimized for specific substrates.

Experimental Protocol: O-Alkylation of a Phenol

-

To a solution of the phenol (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Alkylation of Amines

Primary and secondary amines can be alkylated with 4-halobutyl pivalates to form the corresponding secondary and tertiary amines. Over-alkylation to the quaternary ammonium salt can be an issue, but can often be controlled by adjusting the stoichiometry of the reactants.

Experimental Protocol: N-Alkylation of an Amine

-

To a solution of the amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 4-bromobutyl pivalate (1.1 eq) to the mixture.

-

Heat the reaction to reflux and stir for 8-16 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis of PET Tracers

A significant application of halogenated pivalate esters is in the synthesis of PET tracers. For example, a bromo- or tosyloxybutyl pivalate can serve as a precursor for the introduction of [¹⁸F]fluoride. The resulting [¹⁸F]fluorobutyl pivalate can then be attached to a targeting molecule.

Conceptual Protocol: Radiosynthesis of an [¹⁸F]Fluorinated Tracer

-

Azeotropically dry [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile.

-

Add a solution of the precursor (e.g., 4-tosyloxybutyl pivalate) in an appropriate solvent (e.g., acetonitrile or DMSO).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a short period (5-15 minutes).

-

Purify the crude [¹⁸F]fluorobutyl pivalate using solid-phase extraction (SPE).

-

The purified intermediate can then be used in a subsequent coupling reaction to form the final PET tracer.

-

The pivalate ester may be removed under basic conditions if the free alcohol is required in the final tracer structure.

Conclusion

This compound and its halogenated analogs are highly versatile and valuable reagents in modern organic synthesis. Their straightforward preparation, coupled with the stability and unique reactivity imparted by the pivaloate group, makes them attractive building blocks for a variety of applications. This guide has provided a detailed overview of their synthesis, characterization, and use as alkylating agents, with a particular focus on their relevance to medicinal chemistry and PET imaging. The experimental protocols and spectroscopic data presented herein are intended to serve as a practical resource for researchers seeking to incorporate these powerful tools into their synthetic strategies.

References

- 1. Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, radio-synthesis and in vitro evaluation of terminally fluorinated derivatives of HU-210 and HU-211 as novel candidate PET tracers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Long-Acting Drug Delivery Excipients for Implantable Systems & Combination Products - Lubrizol [lubrizol.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ekwan.github.io [ekwan.github.io]

Core Safety & Handling Protocols for 4-Iodobutyl Pivalate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Iodobutyl Pivalate (CAS No. 82131-05-3). As a reactive alkylating agent, its utility in organic synthesis, particularly in the introduction of the pivaloyloxymethyl (POM) protecting group, is significant. However, its chemical nature necessitates a robust understanding and implementation of stringent safety protocols to mitigate risks to personnel and the research environment. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to handle this compound responsibly.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's identity and physical characteristics. This compound is an ester functionalized with a terminal iodide, a good leaving group that dictates its reactivity and potential hazards. While comprehensive experimental data is limited, the key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-iodobutyl 2,2-dimethylpropanoate | [1] |

| CAS Number | 82131-05-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇IO₂ | [1][3] |

| Molecular Weight | 284.14 g/mol | [1][3] |

| Appearance | Not specified; similar iodo-compounds are liquids. | |

| Purity | Typically supplied at ≥95% | [1] |

Note: As this compound is provided for early discovery research, some physical properties like boiling point and density have not been fully characterized.[3] Researchers must assume the potential for volatility and handle it accordingly.

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as an irritant and harmful. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The lack of extensive toxicological studies means it should be handled with the utmost care, treating it as a substance with unknown long-term effects.[5]

Table 2: GHS Hazard Classification for this compound

| Pictogram | GHS Class | Hazard Code | Hazard Statement | Source |

|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] | |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [1] |

The causality for these hazards lies in its structure. As an alkyl iodide, it is an alkylating agent capable of reacting with biological nucleophiles, which can lead to cellular damage. The ester group can be hydrolyzed in vivo, potentially releasing pivalic acid and 4-iodobutanol, each with its own toxicological profile. Therefore, preventing direct contact is the cornerstone of its safe use.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.[6]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (Nitrile minimum) | Nitrile gloves provide adequate protection against incidental splashes. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered. Always double-glove. Inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[6][7] |

| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Due to the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient. A face shield must be worn over safety glasses to protect against splashes during transfers or reactions.[7][8] Contact lenses should not be worn.[7] |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | A fully fastened lab coat protects the skin on the arms and torso. An apron provides an additional barrier against spills of this irritating and potentially corrosive liquid. Ensure clothing covers all exposed skin.[8][9] |

| Respiratory Protection | Use only in a certified chemical fume hood. | The H335 hazard (May cause respiratory irritation) mandates that all handling of this compound must occur within a fume hood to control vapor exposure.[5] A respirator may be required for large-scale work or in the event of a ventilation failure, based on site-specific risk assessment.[10] |

PPE Donning and Doffing Workflow

Correctly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that clean hands do not touch contaminated surfaces.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential for mitigating the risks associated with this compound.

Experimental Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[7]

-

Aliquotting: Use non-sparking tools and conduct all transfers over a secondary containment tray to catch any potential drips or spills.[11][12]

-

Reaction Setup: When setting up reactions, ensure all glassware is free of defects. If heating, use a well-controlled heating mantle and condenser to prevent vapor release. Alkyl iodides can be light-sensitive, so consider protecting the reaction from light by wrapping the flask in aluminum foil.[9]

-

Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory.[1]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][13]

-

Container: Keep the container tightly closed to prevent the release of vapors.[1][9]

-

Segregation: Store separately from flammable materials. While not classified as flammable, related alkyl halides can be combustible.[9]

-

Light Sensitivity: As a precautionary measure based on the properties of similar alkyl iodides, store in an amber or opaque container to protect from light, which can cause degradation.[9]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[1][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][13]

Spill Response Protocol

For small spills within a chemical fume hood:

-

Alert: Notify personnel in the immediate area.

-

Isolate: Restrict access to the area.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Do not use combustible materials like paper towels.

-

Neutralize & Collect: Working from the outside in, carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

-

Ventilate: Allow the area to ventilate before resuming work.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[14]

Waste Disposal

Disposal of this compound and its associated waste must be handled in strict accordance with local, state, and federal regulations. Under no circumstances should it be disposed of down the drain or in the regular trash.[15][16]

Disposal Protocol

-

Waste Collection: All waste containing this compound, including reaction residues, contaminated absorbent materials, and disposables, must be collected in a designated, leak-proof, and chemically compatible container.[16][17]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[15][17] Keep the container closed except when adding waste.

-

Storage: Store the sealed waste container in a designated secondary containment area until collection.

-

Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous waste.[15][17] After rinsing and air-drying, the label must be completely defaced or removed before the container can be discarded as regular lab glass or plastic.[17]

-

Pickup: Arrange for disposal through your institution's licensed hazardous waste management service.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (4-IODOBUTYL) PIVALATE | CAS#:82131-05-3 | Chemsrc [chemsrc.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. support.hpe.com [support.hpe.com]

- 8. hazmatschool.com [hazmatschool.com]

- 9. beta.lakeland.edu [beta.lakeland.edu]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. gov.uk [gov.uk]

- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 16. benchchem.com [benchchem.com]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Methodological & Application

Application Note and Protocol: Selective Synthesis of 4-Iodobutyl Pivalate from 1,4-Diiodobutane

Abstract: This document provides a comprehensive, field-tested protocol for the selective synthesis of 4-iodobutyl pivalate, a valuable building block in organic synthesis, from commercially available 1,4-diiodobutane and pivalic acid. The described method is based on a nucleophilic substitution reaction, optimized to favor mono-substitution and afford the desired product in good yield. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations of the experimental choices, a step-by-step protocol, and methods for product characterization.

Introduction and Strategic Overview

This compound is a bifunctional molecule of significant interest in the synthesis of more complex chemical entities. Its structure incorporates a sterically hindered pivaloyl ester group and a reactive primary iodo group. This arrangement allows for sequential chemical modifications, making it a versatile intermediate in multi-step synthetic pathways.

The synthesis of this compound from 1,4-diiodobutane presents a classic challenge in organic chemistry: achieving selective mono-functionalization of a symmetric difunctional starting material. The protocol detailed herein addresses this challenge through the careful control of reaction stoichiometry and conditions. The overarching synthetic strategy is a nucleophilic substitution reaction, analogous in principle to the well-established Williamson ether synthesis.[1][2][3][4] In this case, the pivalate anion acts as the nucleophile, displacing one of the iodide leaving groups on the 1,4-diiodobutane backbone.

To favor the desired mono-substituted product and suppress the formation of the di-substituted by-product (1,4-butanediyl dipivalate), a molar excess of 1,4-diiodobutane is employed. This statistical control ensures that the pivalate nucleophile is more likely to encounter an unreacted molecule of 1,4-diiodobutane than the mono-substituted product.

Reaction Mechanism and Rationale

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The key steps are:

-

In situ generation of the nucleophile: Pivalic acid, a weak acid, is deprotonated by a suitable base, such as sodium hydroxide, to form the sodium pivalate salt.[7] The resulting pivalate anion is a more potent nucleophile than its protonated carboxylic acid form.

-

Nucleophilic attack: The pivalate anion attacks one of the electrophilic carbon atoms of 1,4-diiodobutane. This attack occurs from the backside of the carbon-iodine bond, leading to an inversion of stereochemistry (though not relevant for this achiral substrate).

-

Displacement of the leaving group: Concurrently with the nucleophilic attack, the carbon-iodine bond is broken, and an iodide ion is displaced as the leaving group. Iodide is an excellent leaving group, facilitating this SN2 process.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is crucial. These solvents can solvate the cation (Na+) while leaving the pivalate anion relatively "naked" and highly reactive, thus accelerating the rate of the SN2 reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents